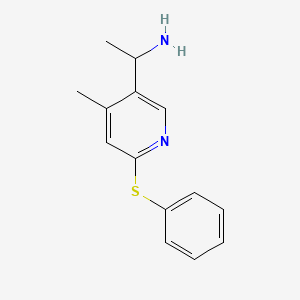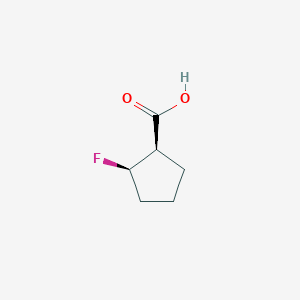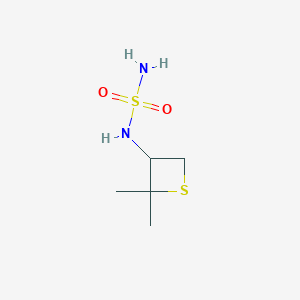
N-(2,2-Dimethyl-3-thietanyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-3-thietanyl)sulfamide is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a sulfamide group, which consists of a sulfonamide attached to an amine.
Vorbereitungsmethoden
The synthesis of N-(2,2-Dimethyl-3-thietanyl)sulfamide typically involves the reaction of 2,2-dimethyl-3-thietanol with sulfamide under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
N-(2,2-Dimethyl-3-thietanyl)sulfamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amines or thiols.
Substitution: this compound can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while reduction with LiAlH4 may produce a thiol.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyl-3-thietanyl)sulfamide has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new drugs.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain enzymes or pathways can be leveraged to develop new treatments.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyl-3-thietanyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethyl-3-thietanyl)sulfamide can be compared with other similar compounds, such as:
N-(2,2-Dimethyl-3-thietanyl)amine: This compound has a similar thietane ring but lacks the sulfamide group. It may exhibit different reactivity and applications due to the absence of the sulfonamide moiety.
N-(2,2-Dimethyl-3-thietanyl)sulfonamide: This compound contains a sulfonamide group instead of a sulfamide group. The presence of the sulfonamide may alter its chemical properties and biological activity.
N-(2,2-Dimethyl-3-thietanyl)thiol: This compound features a thiol group instead of a sulfamide group. The thiol group can participate in different types of reactions, such as thiol-disulfide exchange, compared to the sulfamide group.
The uniqueness of this compound lies in its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H12N2O2S2 |
|---|---|
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(sulfamoylamino)thietane |
InChI |
InChI=1S/C5H12N2O2S2/c1-5(2)4(3-10-5)7-11(6,8)9/h4,7H,3H2,1-2H3,(H2,6,8,9) |
InChI-Schlüssel |
MOBARFQVGQBQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NS(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




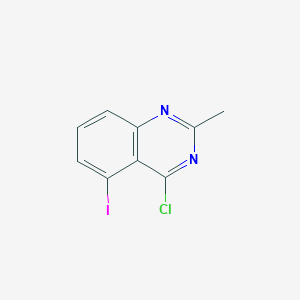
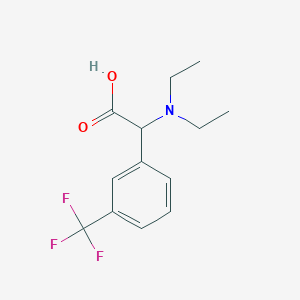
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
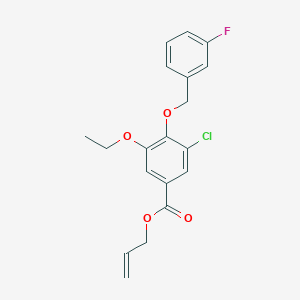
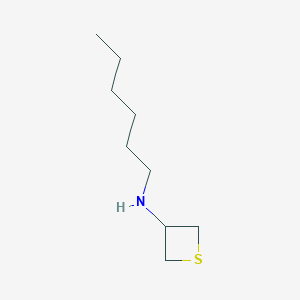
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
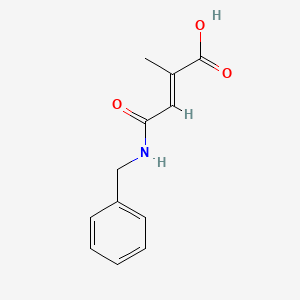
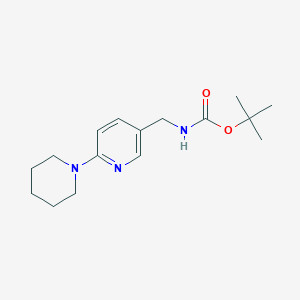
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)

